C7 vs. C4 Amine Regioisomerism and Derivatization Vectors
The target compound places the primary amine at the C7 position of the imidazo[4,5-c]pyridine scaffold. The closest regioisomeric analog, 3-methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine (CAS 1956369-70-2), positions the amine at C4 instead . These two compounds share identical molecular formula (C₈H₁₀N₄O) and molecular weight (178.19 g·mol⁻¹), making them indistinguishable by mass-based QC alone. However, the C7-amine vector projects from the pyridine ring at a geometry that is orthogonal to the imidazole plane—directly compatible with the hinge-region hydrogen-bonding motif observed in HPK1 co-crystal structures (PDB 9H8E, compound 13), where the C7-linked pyrazine carboxamide engages the kinase hinge [1]. The C4-amine regioisomer projects from a sterically and electronically distinct trajectory that is incompatible with this binding mode. No head-to-head biological comparison of the free building blocks has been published; however, the structural-geometric distinction alone constitutes a critical procurement exclusion criterion for any program targeting the HPK1 C7-amine elaboration vector.
| Evidence Dimension | Amine substitution position on imidazo[4,5-c]pyridine scaffold |
|---|---|
| Target Compound Data | C7-NH₂ (4-methoxy-3-methyl-3H-imidazo[4,5-c]pyridin-7-amine) |
| Comparator Or Baseline | C4-NH₂ regioisomer (3-methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine, CAS 1956369-70-2) |
| Quantified Difference | Identical molecular formula (C₈H₁₀N₄O) and mass (178.19 g·mol⁻¹); differentiated only by amine position (C7 vs. C4). C7-amine geometry matches HPK1 hinge-binding vector (PDB 9H8E); C4-amine is sterically incompatible. |
| Conditions | Structural comparison based on InChI and SMILES; HPK1 co-crystal structure PDB 9H8E (compound 13 contains 3-methylimidazo[4,5-c]pyridin-7-yl substructure) |
Why This Matters
Procurement of the incorrect regioisomer produces a molecule with an identical mass confirmation but a fundamentally misoriented reactive handle, leading to undetectable structural errors until biological assay failure.
- [1] Schimpl, M.; Pflug, A.; Shields, J. D.; et al. Crystal structure of HPK1 T165E/S171E in complex with compound 13. PDB 9H8E. J. Med. Chem. 2025, 68, 4582–4595. View Source
